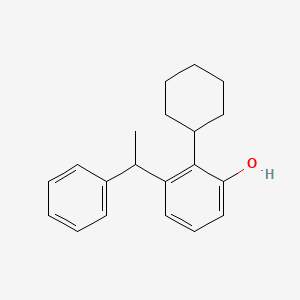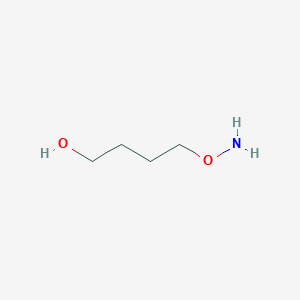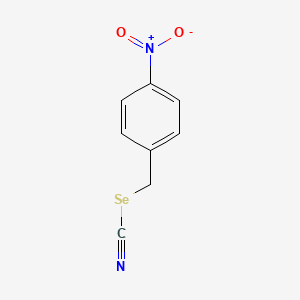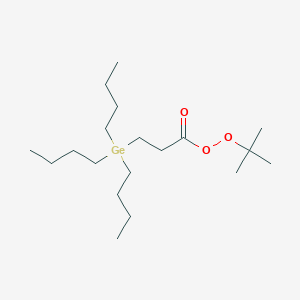![molecular formula C9H16N4O B14404297 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole CAS No. 87996-14-3](/img/structure/B14404297.png)
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is an organic compound that features a tetrazole ring substituted with a butenyl ether and a tert-butyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole typically involves the reaction of a tetrazole precursor with a butenyl ether under specific conditions. One common method involves the use of tert-butyl azide and butenyl alcohol in the presence of a catalyst to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals due to its stability and bioactivity.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The butenyl ether and tert-butyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar butenyl group and tert-butyl substitution but differs in the core structure, which is an indole rather than a tetrazole.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another similar compound with a different core structure and functional groups.
Uniqueness
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is unique due to its tetrazole core, which imparts specific stability and biological activity not found in other similar compounds
Propiedades
Número CAS |
87996-14-3 |
|---|---|
Fórmula molecular |
C9H16N4O |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
5-but-3-enoxy-1-tert-butyltetrazole |
InChI |
InChI=1S/C9H16N4O/c1-5-6-7-14-8-10-11-12-13(8)9(2,3)4/h5H,1,6-7H2,2-4H3 |
Clave InChI |
AYZFADMLXQXJPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=NN=N1)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



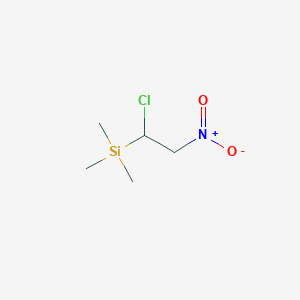
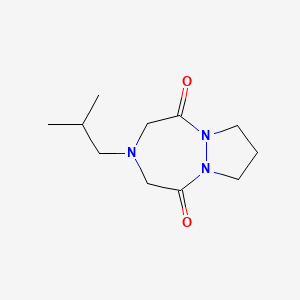

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
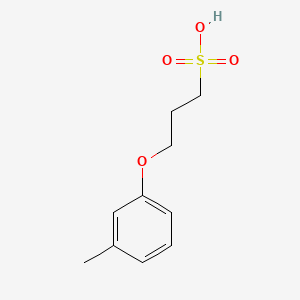
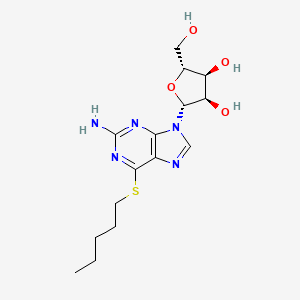
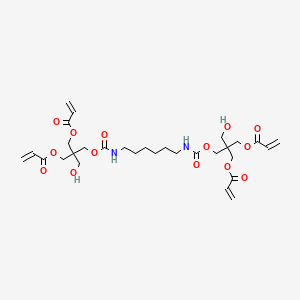
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
